6-Amino-4-(1H-4-indolylamino)pyrimidine
Description
Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Medicinal Chemistry Research
The pyrimidine scaffold is a cornerstone of medicinal chemistry, largely due to its fundamental role in biological systems as a core component of the nucleobases uracil, thymine, and cytosine, which form the building blocks of DNA and RNA. mdpi.comnih.gov This inherent biological relevance has established pyrimidine as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. wjarr.com
The versatility of the pyrimidine ring, which allows for structural modifications at multiple positions (2, 4, 5, and 6), provides medicinal chemists with the flexibility to design a vast array of derivatives with tailored pharmacological profiles. mdpi.com Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Consequently, the pyrimidine core is integral to numerous clinically approved drugs with applications spanning from anticancer and antiviral therapies to treatments for bacterial infections and central nervous system disorders. frontiersin.org
Overview of Substituted Pyrimidine Derivatives as Promising Therapeutic Agents
The strategic modification of the pyrimidine core has yielded a multitude of derivatives with a broad spectrum of therapeutic applications. Researchers have successfully developed substituted pyrimidines that exhibit potent activity against a wide range of diseases. researchgate.netnih.gov This has made the pyrimidine nucleus a promising starting point for the synthesis of novel therapeutic agents. nih.gov
The following table summarizes the diverse therapeutic potential of various substituted pyrimidine derivatives as documented in recent research:
| Therapeutic Area | Example of Pyrimidine Derivative Class | Biological Target/Activity |
| Oncology | Fused and Substituted Pyrimidines | Protein Kinase Inhibitors, Anti-proliferative agents. evitachem.com |
| Infectious Diseases | Indolyl-pyrimidine derivatives | Antibacterial, Antifungal, Antiviral agents. wjarr.comresearchgate.net |
| Neurodegenerative Diseases | 4,6-Disubstituted pyrimidines | Microtubule Affinity-Regulating Kinase 4 (MARK4) inhibitors for Alzheimer's disease. frontiersin.org |
| Inflammation | Aminopyrimidine derivatives | Anti-inflammatory agents. nih.govresearchgate.net |
| Parasitic Diseases | 6-aminopyrazolo[3,4-d]pyrimidines | Antileishmanial agents. nih.gov |
These examples underscore the remarkable adaptability of the pyrimidine scaffold in targeting diverse molecular pathways, solidifying its status as a critical component in the development of new medicines. nih.gov
Contextualization of the 6-Amino-4-(1H-4-indolylamino)pyrimidine Structural Motif in Drug Discovery
The structural design of this compound represents a classic medicinal chemistry strategy: the combination of two pharmacologically significant moieties to create a novel compound with potentially enhanced or unique biological activity. evitachem.com The motif combines the proven pyrimidine core with an indole (B1671886) ring, another heterocyclic system of great importance in drug discovery, known for its presence in neurotransmitters (e.g., serotonin) and a wide range of therapeutic agents.
The rationale behind this specific structural combination can be understood by examining its constituent parts:
The 6-Aminopyrimidine Core: The amino group at the 6-position can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. evitachem.com This feature is common in many biologically active pyrimidines, including kinase inhibitors.
The 4-(Indolylamino) Linkage: The indole moiety is linked to the C4 position of the pyrimidine ring via an amino bridge. The indole ring itself is a versatile pharmacophore known to interact with various biological targets. Its incorporation can confer selectivity and potency. The presence of the indolyl group has been associated with enhanced anti-inflammatory and antimicrobial activities in other pyrimidine derivatives. nih.gov
Research into this compound and its derivatives has pointed towards its potential in pharmaceutical development, particularly as a scaffold for designing drugs targeting metabolic disorders. evitachem.com Studies have suggested that such compounds may act as modulators of biological pathways by interacting with specific receptors, for instance, G protein-coupled receptors (GPCRs) like GPR119, which are involved in glucose metabolism. evitachem.com Therefore, this structural motif serves as a valuable template for researchers aiming to develop new therapeutic agents by leveraging the synergistic properties of its pyrimidine and indole components. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-N-(1H-indol-4-yl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H11N5/c13-11-6-12(16-7-15-11)17-10-3-1-2-9-8(10)4-5-14-9/h1-7,14H,(H3,13,15,16,17) |
InChI Key |
YZMRVROQFRQUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC3=NC=NC(=C3)N |
Origin of Product |
United States |
Biological Activities and Pharmacological Profiles of 6 Amino 4 1h 4 Indolylamino Pyrimidine and Structurally Relevant Analogues
Anti-Cancer and Cytotoxic Activities
Derivatives of indolyl-pyrimidine have demonstrated notable efficacy as anti-cancer agents, targeting various hallmarks of cancer, including uncontrolled cell growth and resistance to programmed cell death. researchgate.netnih.gov
Inhibition of Cellular Proliferation in Malignant Cell Lines
A significant body of research has established the potent anti-proliferative effects of 6-Amino-4-(1H-4-indolylamino)pyrimidine analogues against a wide array of human cancer cell lines. nih.govnih.gov These compounds have shown inhibitory activity against cell lines derived from various cancer types, including breast, liver, colon, lung, and renal cancers. nih.govnih.govnih.gov
For instance, novel series of indolyl-pyrimidine hybrids have been synthesized and evaluated for their in vitro cytotoxic activity against breast (MCF-7, MDA-MB-231), liver (HepG2), and colon (HCT-116, HT-29) cancer cell lines. researchgate.netnih.govnih.gov Certain dichloro-substituted indolyl-pyrimidine molecules showed particularly effective anticancer action against MCF-7, HepG2, and HCT-116 cell lines, with IC₅₀ values of 5.10 µM, 5.02 µM, and 6.60 µM, respectively. researchgate.net Other studies have reported that related aminopyrimidine derivatives exhibit excellent to good cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. nih.gov The activity of these compounds has also been noted against lung cancer (A549) and cervical cancer cell lines. nih.gov
The table below summarizes the reported inhibitory concentrations (IC₅₀) of various indolyl-pyrimidine analogues against several malignant cell lines.
| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Dichloro-substituted indolyl-pyrimidine | MCF-7 | Breast | 5.10 | researchgate.net |
| Dichloro-substituted indolyl-pyrimidine | HepG2 | Liver | 5.02 | researchgate.net |
| Dichloro-substituted indolyl-pyrimidine | HCT-116 | Colon | 6.60 | researchgate.net |
| Indole-pyrimidine hybrid (Compound 15) | MCF-7 | Breast | 0.29 | nih.gov |
| 4-amino-thienopyrimidine (Compound 2) | MCF-7 | Breast | 0.013 | nih.gov |
| Thiazolidinone derivative (Compound 106) | MDA-MB-231 | Breast | 1.9 | mdpi.com |
| Thiazolidinone derivative (Compound 106) | HepG2 | Liver | 5.4 | mdpi.com |
| Thiazolidinone derivative (Compound 106) | HT-29 | Colon | 6.5 | mdpi.com |
| Thieno[2,3-d]pyrimidine (B153573) (Compound 1e) | A549 | Lung | 0.00279 | researchgate.net |
| Thieno[2,3-d]pyrimidine (Compound 1e) | HCT116 | Colon | 0.00669 | researchgate.net |
| Thieno[2,3-d]pyrimidine (Compound 1e) | MCF-7 | Breast | 0.00421 | researchgate.net |
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
Indolyl-pyrimidine derivatives exert their anti-cancer effects not only by inhibiting proliferation but also by actively inducing programmed cell death, or apoptosis, and by disrupting the normal progression of the cell cycle. nih.govmedchemexpress.com The ability of these compounds to halt cell division at critical checkpoints is a key mechanism of their therapeutic action.
Studies on structurally similar pyrimidine (B1678525) compounds have shown they can induce cell cycle arrest at both the G0/G1 and G2/M phases. nih.govnih.gov For example, treatment of MDA-MB-231 breast cancer cells with a potent aminopyrimidine derivative led to cell growth arrest at the G2/M phase. nih.gov Similarly, other related compounds have been found to arrest the cell cycle in the S phase in HeLa cells and in the G1/S phase in MDA-MB-231 cells. mdpi.comnih.gov This disruption prevents cancer cells from replicating their DNA and dividing, ultimately leading to cell death. researchgate.net The induction of apoptosis is a crucial anti-cancer mechanism, and many pyrimidine analogues have been shown to trigger this process. medchemexpress.comresearchgate.net
Modulation of Apoptotic and Proliferative Protein Expression
The induction of apoptosis and cell cycle arrest by indolyl-pyrimidine analogues is regulated by their interaction with a complex network of intracellular proteins. mdpi.com Research has shown that these compounds can modulate the expression levels of key proteins involved in cell survival and death pathways. nih.govresearchgate.net
One of the primary targets is the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress. mdpi.comwaocp.org Indolyl-pyrimidine derivatives can upregulate the expression of p53. researchgate.net This, in turn, activates pro-apoptotic proteins like BAX and downregulates anti-apoptotic proteins such as Bcl-2. mdpi.comresearchgate.net The increased BAX/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade, including effector proteins like Caspase-3, which execute the final stages of apoptosis. nih.govnih.gov For instance, one study demonstrated that a specific pyrimidine derivative could upregulate BAX and caspase-3 markers while downregulating the Bcl-2 gene. nih.gov Some pyrimidine derivatives may also exert their effects by inhibiting Topoisomerase II (Topo II), an enzyme crucial for DNA replication, further contributing to their cytotoxic effects. nih.gov
Anti-Infective Properties
Beyond their anti-cancer applications, indolyl-pyrimidine derivatives have also emerged as promising agents for combating infectious diseases, demonstrating both antibacterial and antiviral activities. researchgate.net
Antibacterial Efficacy against Gram-Negative and Gram-Positive Strains
Several novel series of indolyl-pyrimidine derivatives have been synthesized and found to possess potent antibacterial activity. researchgate.netnih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain derivatives exhibited strong activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The broad-spectrum nature of this activity suggests that these compounds could be valuable scaffolds for the development of new antimicrobial agents. researchgate.net
| Compound Class | Bacterial Strain | Gram Type | Activity Level | Reference |
|---|---|---|---|---|
| Indolyl-pyrimidine derivatives | Staphylococcus aureus | Gram-Positive | Potent | researchgate.netnih.gov |
| Indolyl-pyrimidine derivatives | Bacillus cereus | Gram-Positive | Potent | researchgate.net |
| Indolyl-pyrimidine derivatives | Bacillus subtilis | Gram-Positive | Excellent | nih.gov |
| Indolyl-pyrimidine derivatives | Escherichia coli | Gram-Negative | Potent | researchgate.netnih.gov |
Antiviral Potency, Including Herpes Simplex Virus and Influenza A Virus
The pyrimidine core is a well-established pharmacophore in antiviral drug design. mdpi.com Research has extended to indolyl-pyrimidine analogues, which have been evaluated for their potency against various viruses. Studies have demonstrated that pyrimidine derivatives can exhibit antiviral activity against DNA viruses like Herpes Simplex Virus-1 (HSV-1) and RNA viruses, including Influenza A virus. mdpi.commdpi.com For example, certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives showed improved antiviral potency against both type A and type B influenza viruses, with 50% effective concentrations (EC₅₀) in the range of 0.01-0.1 µM. nih.gov While much of the research focuses on the broader class of pyrimidines, the structural similarities suggest that indolyl-substituted variants are promising candidates for further antiviral investigation. mdpi.comnih.gov
Enzyme and Receptor Modulatory Activities
The interaction of aminopyrimidine-based compounds with various biological targets is a subject of extensive investigation. Analogues of this compound have demonstrated a capacity to inhibit a range of kinases, modulate enzymes in critical metabolic pathways, and act as antagonists at specific cell surface receptors.
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its structural resemblance to the adenine (B156593) ring of ATP, enabling it to compete for the ATP-binding site on these enzymes. nih.gov Analogues of this compound have been explored as inhibitors of several key kinases implicated in cancer and other diseases.
Glycogen Synthase Kinase-3β (GSK-3β): Derivatives containing a pyrimidine or a fused pyrimidine ring system have shown potent inhibitory activity against GSK-3β. A series of 6-amino-4-(pyrimidin-4-yl)pyridones were developed from a high-throughput screening hit, leading to compounds with good potency and selectivity. Similarly, 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines have been identified as effective inhibitors of GSK-3β.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): While direct inhibitory data on this compound for these specific kinases is limited, structurally related polyhydroquinolines, which share heterocyclic features, have been noted as inhibitors of EGFR. researchgate.net The broader class of pyrimidine-based compounds is frequently investigated for activity against receptor tyrosine kinases like EGFR and VEGFR-2.
BRAF Kinase: Analogues featuring an aminopyrimidine core have been successfully designed as potent inhibitors of BRAF, particularly the V600E mutant form prevalent in many cancers. nih.govrsc.org Through structure-based design, aminopyrimidine-based inhibitors with improved solubility and favorable pharmacokinetic profiles have been discovered. nih.gov For instance, the addition of a 6-amino group to a pyridine-based inhibitor was shown to improve enzymatic activity by forming a key hydrogen bond with the Cys532 residue in the kinase's hinge region. researchgate.net
LIMK1: Scaffold reversal of a previously identified hit led to the development of a series of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines, which are structurally analogous to the target compound. These compounds demonstrated low micromolar inhibition of LIMK1.
Protein Kinase C theta (PKCθ): A 2,4-diamino-5-cyanopyrimidine derivative was identified as a potent and selective inhibitor of PKCθ. nih.gov This compound emerged from the optimization of a 2,6-diamino-3-carbamoyl-5-cyanopyrazine hit, highlighting the utility of the diaminopyrimidine scaffold for targeting this T-cell signaling kinase. nih.gov
PIM-1 Kinase: The PIM kinase family is a significant target in oncology, and pyrimidine-based structures have proven to be effective inhibitors. ekb.egcam.ac.uk Notably, the marine alkaloid meridianin C, which is chemically 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, shows inhibitory activity against PIM-1 kinase with an IC50 value of 1.44 μM. This compound is a very close structural analogue to this compound. Further research on related pyridothienopyrimidin-4-one derivatives has yielded compounds with potent PIM-1 inhibition, with IC50 values as low as 1.18 μM. nih.gov
PI3 Kinase-alpha (PI3Kα): Numerous pyrimidine-based analogues have been developed as potent inhibitors of PI3Kα, a key enzyme in cell growth and survival pathways. 2-aminopyrimidine (B69317) substitutions have been shown to increase potency for the related mTOR kinase. cam.ac.uk Thienopyrimidine derivatives have also been evaluated, with some compounds exhibiting PI3Kα kinase inhibitory activity in the low micromolar range. For example, one such derivative, compound 9a, showed a PI3Kα IC50 of 9.47 ± 0.63 µM. Other scaffolds, such as 2,4,6-trisubstituted pyrimidines, have yielded highly potent inhibitors with IC50 values in the nanomolar range. cam.ac.uk
| Kinase Target | Analogue Scaffold | Reported Activity (IC50/Ki) |
|---|---|---|
| PIM-1 Kinase | 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine (Meridianin C) | 1.44 µM |
| PIM-1 Kinase | Pyridothienopyrimidin-4-one derivative (7a) | 1.18 µM |
| PI3Kα | 2-morpholino 6-(3-hydroxyphenyl) pyrimidine (60) | 0.031 µM |
| PI3Kα | Thienopyrimidine derivative (9a) | 9.47 µM |
| PI3Kα | Triazolopyrimidine (PKI-402) | 2 nM |
| PKCθ | 2,4-diamino-5-cyanopyrimidine derivative (16c) | Potent inhibitory activity |
Analogues of this compound also interfere with enzymes crucial for metabolic processes, including those involved in carbohydrate and nucleotide metabolism.
α-Glucosidase: This enzyme is a key target for managing type-2 diabetes by controlling glucose absorption. Various pyrimidine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. In one study, 2,4,6-triaryl pyrimidine derivatives were tested, with the most active compounds showing IC50 values significantly lower than the standard drug acarbose. For example, compound 4d was identified as a competitive inhibitor with an IC50 value of 168.9 ± 6.7 µM.
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the folate pathway and a well-established target for antimicrobial and anticancer drugs. The 2,4-diaminopyrimidine (B92962) scaffold is a classic pharmacophore that mimics the pteridine (B1203161) core of the natural substrate, dihydrofolate. This structural motif is central to inhibitors like trimethoprim. Consequently, novel pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed and synthesized as potential DHFR inhibitors to combat antibiotic resistance.
Thymidylate Synthetase (TS): As a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a critical target for cancer chemotherapy. Pyrimidine analogues, most famously 5-fluorouracil, function as antimetabolites that inhibit TS, leading to DNA damage and cell death in rapidly dividing cancer cells.
Thymidine (B127349) Phosphorylase (TP): TP plays a role in the pyrimidine salvage pathway and is also implicated in angiogenesis. Inhibition of this enzyme is a strategy for cancer therapy. Derivatives of 6-aminouracil (B15529) and 6-aminothymine (B94503) have been shown to be effective inhibitors of thymidine phosphorylase. Dihydropyrimidone derivatives have also been identified as potential non-toxic, non-competitive inhibitors of the TP enzyme.
Reverse Transcriptase (RT): The aminopyrimidine scaffold has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. A series of piperidin-4-yl-aminopyrimidine derivatives were designed that displayed potent activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. These compounds act by binding to an allosteric site on the RT enzyme, thereby inhibiting its function. ekb.eg
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is the primary enzyme for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. Pyrimidine-4-carboxamides have been developed as potent and selective NAPE-PLD inhibitors. Through structural optimization, a compound known as LEI-401 was identified, which exhibits nanomolar potency and good drug-like properties. This inhibitor was developed from a high-throughput screening hit and demonstrates the suitability of the pyrimidine scaffold for targeting this lipid-modifying enzyme.
A3 Adenosine (B11128) Receptor (A3AR): The A3 adenosine receptor is a G protein-coupled receptor implicated in inflammatory processes and cancer. Numerous pyrimidine derivatives have been developed as potent and selective A3AR antagonists. Two series of diaryl 2- or 4-amidopyrimidines were synthesized, with some ligands exhibiting remarkable affinities (Ki < 10 nM) and high selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). Similarly, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been identified as potent and selective A3AR antagonists, with one compound showing a Ki of 3.5 nM.
| Receptor Target | Analogue Scaffold | Reported Activity (Ki) |
|---|---|---|
| A3 Adenosine Receptor | Diaryl 4-amidopyrimidine | < 10 nM |
| A3 Adenosine Receptor | 4-amino-6-hydroxy-2-mercaptopyrimidine derivative (5m) | 3.5 nM |
| A3 Adenosine Receptor | N⁶-Cyclopentyladenosine (CPA) Analogue | Potent affinity |
| A3 Adenosine Receptor | 2-Chloro-N⁶-phenylethylAdo (15) | 0.024 nM (Agonist) |
Other Pharmacological Effects
Beyond direct enzyme and receptor modulation, analogues of this compound have demonstrated important pharmacological effects in cellular and animal models, particularly in the contexts of inflammation and neuroprotection.
The pyrimidine scaffold is present in several clinically used anti-inflammatory drugs. A wide range of synthetic pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. Studies have demonstrated that polysubstituted 2-aminopyrimidine derivatives can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages. The mechanism of action for many of these compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Other mechanisms include the inhibition of lipoxygenase (LOX) and the suppression of inflammatory cytokines.
Intracellular calcium overload and oxidative stress are key mechanisms of neuronal cell death in various neurodegenerative conditions. Structurally relevant analogues, specifically 6-amino-1,4-dihydropyridines, have been shown to prevent calcium overload and subsequent neuronal death. researchgate.net In studies using SH-SY5Y neuroblastoma cells, certain 2-amino-4-aryl-hexahydro-quinolinenitriles proved to be effective blockers of Ca2+ overload induced by high potassium concentrations. For instance, compounds 18 and 21, at a concentration of 0.3 µM, blocked this overload by 63.8% and 50.4%, respectively. Many of these compounds also showed a remarkable neuroprotective effect against toxicity generated by hydrogen peroxide-induced free radicals, indicating a dual role in combating both calcium dysregulation and oxidative stress.
Anthelmintic Activities
The anthelmintic potential of various pyrimidine analogues has been explored, often using the adult Indian earthworm, Pheretima posthuma, as a model organism due to its anatomical and physiological similarities to intestinal roundworms. researchgate.net These studies typically measure the time to paralysis and the time to death of the worms upon exposure to the test compounds.
Several studies have synthesized and evaluated various series of pyrimidine derivatives, demonstrating a range of anthelmintic efficacy.
A series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives were synthesized and screened for their anthelmintic efficacy. Among the tested compounds, one derivative, designated as compound 1f, showed significant anthelmintic properties. ijpsdronline.com
Another study focused on 4,6-disubstituted pyrimidine-2-one derivatives . derpharmachemica.com The results of their antihelmintic studies revealed that compounds with specific substitutions at the 4 and 6 positions of the pyrimidine ring were potent. Notably, compounds 4e, 4b, and 4c demonstrated high activity when compared to the standard drug. derpharmachemica.com
Furthermore, pyrimidine derivatives bearing carboxamide and sulphonamide moieties have been synthesized and investigated for their in vitro anthelmintic properties. shd-pub.org.rsresearchgate.net All the synthesized compounds in this series were found to possess anthelmintic activity. shd-pub.org.rsresearchgate.net For instance, compounds 21a, 21c, and 21g exhibited noteworthy mean paralyzing and death times at a concentration of 100 mg/mL. shd-pub.org.rs
In a different approach, a series of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines exhibited good anthelmintic activity, inducing paralysis in 36 to 48 minutes and death in 40 to 51 minutes when compared to the standard drug albendazole. ijpsdronline.com
The following tables present the detailed findings from the anthelmintic screening of these structurally relevant pyrimidine analogues against Pheretima posthuma.
Table 1: Anthelmintic Activity of Pyrimidine Derivatives Bearing Carboxamide and Sulphonamide Moieties shd-pub.org.rs
| Compound | Concentration (mg/mL) | Mean Time to Paralysis (min) | Mean Time to Death (min) |
| 21a | 100 | 15 | 18 |
| 21b | 100 | 19 | 24 |
| 21c | 100 | 14 | 16 |
| 21e | 100 | 18 | - |
| 21g | 100 | 19 | 20 |
| 21m | 100 | 19 | 25 |
| 21p | 100 | 18 | - |
| Albendazole (Standard) | - | 10 | 13 |
Note: A dash (-) indicates that the data was not specified in the source.
Table 2: Anthelmintic Activity of Substituted Chalcone-Derived Pyrimidines ijper.org
| Compound | Concentration (mg/mL) | Time to Paralysis (min ± SEM) | Time to Death (min ± SEM) |
| 4e | - | 25 ± 0.36 | 35 ± 0.72 |
These findings collectively suggest that the pyrimidine scaffold is a promising template for the design of new anthelmintic drugs. The variations in efficacy based on the nature and position of substituents on the pyrimidine ring highlight the importance of further structure-activity relationship (SAR) studies. While direct evidence for the anthelmintic activity of this compound is lacking, the demonstrated activity of various aminopyrimidine and substituted pyrimidine derivatives provides a rationale for its potential investigation in this therapeutic area.
Mechanistic Investigations of 6 Amino 4 1h 4 Indolylamino Pyrimidine Action
Molecular Target Identification and Validation
Elucidation of Specific Protein Binding and Enzyme Active Site Interactions
While direct and specific protein binding partners for 6-Amino-4-(1H-4-indolylamino)pyrimidine have not been definitively identified in the available literature, the broader class of aminopyrimidine derivatives has been shown to interact with a variety of protein targets, primarily kinases and receptors.
Kinase Inhibition: Numerous studies have demonstrated the potential of aminopyrimidine scaffolds to act as kinase inhibitors. For instance, certain aminopyrimidine derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Microtubule Affinity-Regulating Kinase 4 (MARK4), both of which are implicated in the pathology of Alzheimer's disease. The inhibitory action of these compounds typically involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.
Receptor Antagonism: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been identified as potent and selective antagonists of the A3 adenosine (B11128) receptor (A3AR). nih.gov This interaction is characterized by high binding affinity and selectivity over other adenosine receptor subtypes. nih.gov The binding of these compounds to the receptor is thought to occur within the hydrophobic binding pocket, preventing the natural ligand from activating the receptor.
It is important to note that while these findings for related compounds are suggestive, dedicated studies are required to determine the specific protein and enzyme interactions of this compound.
Identification of Signaling Pathway Modulation
The interaction of a compound with its molecular target(s) invariably leads to the modulation of intracellular signaling pathways. Although the specific pathways affected by this compound are not yet fully elucidated, the known activities of related compounds provide insights into potential mechanisms.
Derivatives of this compound have been explored for their capacity to act as agonists for G protein-coupled receptors (GPCRs), such as GPR119, which plays a role in glucose metabolism. evitachem.com Activation of such receptors can trigger a cascade of intracellular events, leading to a physiological response.
Furthermore, the inhibition of kinases, as seen with other aminopyrimidine derivatives, can have profound effects on signaling pathways that regulate cell proliferation, differentiation, and survival. For example, inhibition of the JAK/STAT signaling pathway by pyrazolopyrimidine derivatives has been shown to have therapeutic potential in autoimmune disorders.
Cellular and Biochemical Mechanisms of Action
The molecular interactions of this compound ultimately manifest as observable changes in cellular and biochemical processes. Research in this area aims to understand how the compound affects fundamental cellular functions.
Interference with Nucleic Acid Synthesis and Function
Pyrimidine (B1678525) derivatives are structurally similar to the pyrimidine bases (cytosine, thymine, and uracil) that are fundamental components of nucleic acids. This structural analogy suggests a potential mechanism of action involving the interference with nucleic acid synthesis and function. Pyrimidines are essential for the de novo synthesis of nucleotides, which are the building blocks of DNA and RNA. nih.gov Disruption of this pathway can lead to cell cycle arrest and apoptosis. nih.gov
While there is no direct evidence specifically implicating this compound in the disruption of nucleic acid synthesis, this remains a plausible and important area for future investigation.
Studies on Cellular Homeostasis Disruption and Metabolic Pathway Alterations
The metabolic state of a cell is tightly regulated, and disruption of this homeostasis can have significant consequences. The involvement of related aminopyrimidine compounds in modulating metabolic pathways, such as glucose metabolism through GPR119 agonism, suggests that this compound may also impact cellular metabolism. evitachem.com
Alterations in purine (B94841) and pyrimidine metabolism have been linked to cellular stress and apoptosis. mdpi.com Given the core structure of this compound, investigating its effects on these metabolic pathways could provide valuable insights into its mechanism of action. However, specific studies on the impact of this compound on cellular homeostasis and metabolic pathways are currently lacking.
Computational Approaches to Mechanistic Elucidation
Computational modeling and simulation have become indispensable tools in modern drug discovery and mechanistic studies. These approaches can provide valuable insights into the potential interactions of a compound with its biological targets and help to rationalize experimental observations.
For various aminopyrimidine derivatives, molecular docking and molecular dynamics (MD) simulations have been employed to predict binding modes and affinities to target proteins such as kinases and receptors. frontiersin.orgnih.gov For example, computational studies on 4,6-disubstituted pyrimidine-based inhibitors of MARK4 have helped to understand the stabilizing interactions within the enzyme's active site. frontiersin.org Similarly, in silico analyses have been used to predict the binding of pyrazolo[3,4-d]pyrimidine derivatives to the PI3K/mTOR signaling pathway components. nih.gov
While no specific computational studies on this compound were identified, these methodologies represent a powerful approach to generate hypotheses about its molecular targets and binding interactions, which can then be tested experimentally.
Molecular Docking Simulations for Ligand-Target Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve simulating its interaction with the three-dimensional structure of a potential protein target. While specific docking studies for this compound are not detailed in the available literature, the general methodology would be as follows:
Process of Molecular Docking:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for its lowest energy conformation. Simultaneously, the crystal structure of the target protein would be obtained from a repository such as the Protein Data Bank (PDB). This protein structure is then prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.
Docking Algorithm: A docking program would then be used to systematically explore various possible conformations of the ligand within the protein's binding site. These programs use scoring functions to estimate the binding affinity for each conformation.
Analysis of Binding Modes: The results would provide a series of potential binding poses, ranked by their predicted binding energy. These poses would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the target protein.
For a compound like this compound, which possesses a pyrimidine core, an amino group, and an indole (B1671886) moiety, it is hypothesized that these functional groups would play critical roles in forming specific interactions within a kinase active site, a common target for such scaffolds. The amino-pyrimidine portion often forms crucial hydrogen bonds with the hinge region of the kinase, while the indolylamino group could engage in hydrophobic and aromatic interactions in other pockets of the binding site.
A hypothetical data table illustrating the kind of information that would be generated from such a study is presented below. It is important to note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Hypothetical Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Kinase X | -9.5 | Met105, Leu103, Asp161 | Hydrogen bond, Hydrophobic |
| Kinase Y | -8.2 | Cys98, Phe159 | Hydrogen bond, Pi-stacking |
| Kinase Z | -7.1 | Val34, Ala56 | Hydrophobic |
Theoretical Analysis of Molecular Interactions and Binding Affinities
Following molecular docking, a more in-depth theoretical analysis is often conducted to refine the understanding of the ligand-target interactions and to more accurately predict binding affinities. These methods can provide a more quantitative assessment of the binding strength.
Common Theoretical Approaches:
Molecular Dynamics (MD) Simulations: This technique simulates the movement of the ligand and protein over time, providing insights into the stability of the predicted binding pose and the dynamics of the molecular interactions. MD simulations can help to identify the most stable binding mode and can be used to calculate binding free energies.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive methods that can provide highly accurate predictions of binding affinities by calculating the free energy change of binding.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the most critical parts of the binding site (the ligand and key amino acid residues) with high-level quantum mechanics, while the rest of the protein is treated with more efficient molecular mechanics. This allows for a more accurate description of electronic effects, such as charge transfer and polarization, which can be important for binding.
The table below illustrates the type of data that could be generated from a theoretical binding affinity analysis. This is a hypothetical representation and does not reflect published data for this specific compound.
| Interaction Type | Interacting Groups | Calculated Energy Contribution (kcal/mol) |
| Hydrogen Bond | 6-Amino group with Asp161 | -4.2 |
| Hydrogen Bond | Pyrimidine N1 with Met105 | -3.5 |
| Hydrophobic Interaction | Indole ring with Leu103, Val88 | -2.8 |
| Pi-Stacking | Indole ring with Phe159 | -1.5 |
Structure Activity Relationship Sar Studies of 6 Amino 4 1h 4 Indolylamino Pyrimidine and Its Derivatives
The biological activity of pyrimidine (B1678525) derivatives is significantly influenced by the nature and position of substituents on the pyrimidine nucleus. nih.gov The core structure of 6-Amino-4-(1H-4-indolylamino)pyrimidine presents multiple sites for modification, including the amino group, the indolyl moiety, and the pyrimidine ring itself. Understanding the SAR for each of these components is crucial for designing more potent and selective compounds.
Influence of Substitution Patterns on Biological Activity
The amino group at the 6-position of the pyrimidine ring is a key determinant of biological activity. Its position and substitution pattern can drastically alter the compound's interaction with biological targets. Studies on related aminopyrimidine structures have shown that the primary amino group is often essential for forming critical hydrogen bond interactions within the binding sites of target proteins. nih.gov
Research into 2-aminopyrimidine (B69317) derivatives has demonstrated that substituting the amino group can modulate activity. For instance, in a series of β-glucuronidase inhibitors, derivatives synthesized from 2-amino-4,6-dichloropyrimidine (B145751) showed varied efficacy based on the amine used for substitution. mdpi.com While a direct correlation for this compound is specific to its targets, general principles suggest that both the electronic and steric properties of the substituent on the amino group are important. For example, introducing bulky substituents may cause steric hindrance, preventing optimal binding, whereas smaller, appropriately functionalized groups could enhance binding affinity. nih.gov The basicity of the amino group, influenced by its substituents, can also affect its role as a hydrogen bond donor or acceptor. rsc.org
Table 1: Effect of Amino Group Substitution on Biological Activity (Illustrative)
| Compound ID | R-Group on Amino Moiety | Biological Activity (IC₅₀, µM) |
| A-1 | -H (unsubstituted) | 5.2 |
| A-2 | -CH₃ (methyl) | 10.8 |
| A-3 | -COCH₃ (acetyl) | 25.1 |
| A-4 | -SO₂Ph (benzenesulfonyl) | > 50 |
Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
The indole (B1671886) nucleus is a well-established pharmacophore present in many biologically active compounds. nih.gov In the context of this compound, the indole moiety plays a significant role, and its substitution can fine-tune the biological activity. The linkage of the indole ring to the pyrimidine core at the C4-position is a crucial structural feature.
Table 2: Influence of Indole Moiety Substitution (Illustrative)
| Compound ID | Substitution on Indole Ring | Biological Activity (IC₅₀, µM) |
| B-1 | None | 5.2 |
| B-2 | 5-Fluoro | 2.1 |
| B-3 | 5-Methoxy | 8.9 |
| B-4 | 6-Chloro | 4.5 |
Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
Replacing the indolyl group with other aromatic or heterocyclic rings allows for a broad exploration of the SAR. The pyrimidine scaffold is versatile and has been successfully coupled with a wide range of other cyclic systems. nih.gov The nature of these substituents can confer different biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govrsc.org
For example, studies on various pyrimidine derivatives have shown that substituting with a phenyl ring bearing electron-withdrawing groups, such as chloro or fluoro, can enhance activity. The introduction of other heterocyclic rings, like quinoline (B57606) or imidazole, has also led to potent compounds. nih.gov Fused pyrimidine systems, such as pyridopyrimidines, often show that the nature of the substituent at positions corresponding to the C4-amino linkage is critical for activity. For instance, in a series of pyrido[2,3-d]pyrimidines, aryl substituents at the 6-position were found to be crucial for potency. mdpi.com
Modifications to the Pyrimidine Core Structure
Direct modification of the central pyrimidine ring, either through substitution or fusion with other rings, is a fundamental strategy for optimizing biological activity.
For example, the synthesis of pyrimidine analogs from chalcones has allowed for the introduction of various aryl groups, leading to compounds with significant antitubercular and anti-inflammatory activities. In these cases, the substitution pattern on the pyrimidine ring was a key determinant of efficacy. Furthermore, studies on 4-amino-6-alkynylpyrimidines as adenosine (B11128) kinase inhibitors highlighted the importance of the linker length at the 5-position for high-affinity binding. nih.gov This demonstrates that even subtle changes to substituents on the pyrimidine core can lead to substantial differences in biological outcomes.
Table 3: Effect of Pyrimidine Core Substitution (Illustrative)
| Compound ID | Substitution Position | R-Group | Biological Activity (IC₅₀, µM) |
| C-1 | C5 | -H | 5.2 |
| C-2 | C5 | -Br | 1.5 |
| C-3 | C2 | -H | 5.2 |
| C-4 | C2 | -NH₂ | 3.8 |
Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
Fusing the pyrimidine ring with other heterocyclic systems creates rigid, bicyclic scaffolds that can orient substituents in a well-defined three-dimensional space, often leading to enhanced potency and selectivity. nih.gov These fused systems, including pyrido[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and thieno[2,3-d]pyrimidines, are of significant interest in medicinal chemistry. mdpi.comjocpr.com
Pyrido[2,3-d]pyrimidines : This scaffold is a structural analog of biologically important molecules like quinazolines and pteridines. jocpr.com SAR studies have shown that substituents at the C2, C4, and C7 positions are critical for activity. For instance, modifications of the phenylamino (B1219803) moiety in pyrido[2,3-d]pyrimidin-7-ones led to improved potency and selectivity as kinase inhibitors. researchgate.net
Thieno[2,3-d]pyrimidines : In a study comparing pyridopyrimidines and thienopyrimidines as EGFR inhibitors, compounds with the thieno[2,3-d]pyrimidine (B153573) core generally exhibited superior activity. researchgate.net This highlights how the nature of the fused ring (a five-membered thiophene (B33073) versus a six-membered pyridine) can significantly alter the biological profile.
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines : Research into 6-amino-1H-pyrazolo[3,4-d]pyrimidines identified compounds with in vivo efficacy against visceral leishmaniasis. The SAR exploration around the pyrazole (B372694) and pyrimidine portions of the scaffold was key to improving metabolic stability and solubility while maintaining potency. dundee.ac.uk
The position of nitrogen atoms in the fused pyridine (B92270) ring also creates different isomers (e.g., pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d] pyrimidines), each with a unique electronic distribution and shape, offering further avenues for SAR exploration. mdpi.com
Table 4: Biological Activity of Different Fused Pyrimidine Systems (Illustrative)
| Compound ID | Fused Ring System | Key Substituent | Target/Assay | Biological Activity (IC₅₀) |
| D-1 | Pyrido[2,3-d]pyrimidine | 2-Anilino | Kinase A | 0.05 µM |
| D-2 | Thieno[2,3-d]pyrimidine | 4-Anilino | Kinase B | 0.09 µM |
| D-3 | Pyrazolo[3,4-d]pyrimidine | N1-Cyclopropyl | L. donovani | 0.25 µM |
| D-4 | Pyrido[4,3-d]pyrimidine | 2-Anilino | Kinase A | 1.2 µM |
Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
Rational Design Principles for Optimizing Biological Potency and Selectivity
The rational design of derivatives of this compound would hypothetically be guided by established principles aimed at enhancing biological activity and selectivity. This process typically involves iterative modifications of the parent molecule and assessment of the resulting changes in biological effect. Key strategies would include scaffold hopping, substituent modification, and conformational constraint.
For a molecule like this compound, medicinal chemists would likely explore substitutions on the pyrimidine ring, the indole nucleus, and the linking amino group. The goal of these modifications would be to improve interactions with a specific biological target, enhance pharmacokinetic properties, and minimize off-target effects. Without specific biological data, any proposed modifications would be purely theoretical.
Identification of Key Pharmacophoric Features
A pharmacophore model for a compound class outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound, a hypothetical pharmacophore could be constructed based on its structural components.
Potential key pharmacophoric features might include:
Hydrogen Bond Donors: The amino groups and the indole N-H group are potential hydrogen bond donors.
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: The pyrimidine and indole rings provide aromatic and hydrophobic surfaces that could engage in van der Waals or pi-stacking interactions with a biological target.
To validate and refine such a hypothetical model, a set of active and inactive analogs of this compound would need to be synthesized and biologically tested. The resulting data would allow for the identification of which features are critical for activity. As this data is not publicly available, a specific and validated pharmacophore model cannot be presented.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature | Potential Role in Biological Activity |
|---|---|
| 6-Amino Group | Hydrogen bond donor |
| Pyrimidine Ring Nitrogens | Hydrogen bond acceptors |
| 4-Amino Linker | Hydrogen bond donor/acceptor, conformational flexibility |
| Indole N-H | Hydrogen bond donor |
Computational SAR Tools for Activity Prediction and Lead Optimization
Computational chemistry provides a powerful toolkit for predicting the biological activity of novel compounds and guiding lead optimization. These tools are instrumental in prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.
Commonly used computational SAR tools include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For this compound derivatives, docking studies could help visualize how modifications to the structure might alter its binding mode and affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. A QSAR model for this compound class would require a dataset of analogs with measured biological potencies.
Pharmacophore Mapping: This method is used to build a 3D model of the key features required for activity, as discussed in the previous section. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-target complex over time, helping to assess the stability of binding interactions.
The application of these tools is entirely dependent on the availability of experimental data for a series of related compounds and a well-defined biological target. In the absence of such information for this compound, any computational study would be speculative.
Table 2: Application of Computational Tools in the Study of this compound Derivatives
| Computational Tool | Potential Application | Required Data |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity | 3D structure of the biological target |
| QSAR | Predict biological activity of new analogs | A series of analogs with measured biological activity |
| Pharmacophore Mapping | Identify key features for activity and screen for new hits | A set of active and inactive compounds |
Advanced Research Directions and Future Perspectives for 6 Amino 4 1h 4 Indolylamino Pyrimidine
Design and Synthesis of Novel Analogues for Enhanced Bioactivity
The core structure of 6-Amino-4-(1H-4-indolylamino)pyrimidine serves as a versatile template for designing new molecules with improved potency and selectivity. A primary strategy involves scaffold hybridization, where the pyrimidine-indole core is combined with other pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov Modifications often focus on substitutions at various positions of the pyrimidine (B1678525) and indole (B1671886) rings to optimize interactions with biological targets.
Research into related pyrimidine and indole structures has demonstrated that specific substitutions can significantly enhance bioactivity. For instance, the synthesis of novel indolyl-pyrimidine hybrids has yielded compounds with potent antiproliferative activity against various cancer cell lines. nih.gov In one study, certain analogues showed potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, the development of 6-amino-4-(pyrimidin-4-yl)pyridone derivatives led to potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in several diseases, including neurodegenerative disorders. researchgate.net
The design process for these analogues often involves creating small, focused libraries of compounds where systematic structural variations are made. These variations can include altering the substitution pattern on the indole ring or introducing different functional groups to the amino substituent on the pyrimidine ring. The synthesis of such analogues can be achieved through multi-step reaction sequences, often starting from precursors like 2-amino-4,6-dichloropyrimidine (B145751) and functionalized aminoindoles. evitachem.com
Table 1: Examples of Bioactive Pyrimidine Analogues and Their Activities This table is interactive. You can sort and filter the data.
| Compound Class | Target | Key Structural Features | Reported Activity (IC₅₀) |
|---|---|---|---|
| Indolyl-Pyrimidine Hybrids nih.gov | EGFR | Hybrid of pyrimidine and indole pharmacophores | 0.25 to 0.50 µM |
| 6-Amino-4-(pyrimidin-4-yl)pyridones researchgate.net | GSK-3β | Pyridone core linked to a pyrimidine | As low as 17.2 nM for a lead compound |
| Aminopyrimidine-2,4-diones nih.govmdpi.com | BRD4 / PLK1 | Pyrimidine-dione scaffold with arylethylidene-amino side chain | 0.029 µM (BRD4), 0.094 µM (PLK1) for lead compound |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives nih.gov | FGFR4 | Dimethylpyrimidine core | Selectively active over other FGFR isoforms |
Future efforts in this area will likely focus on creating analogues with dual-target capabilities, such as inhibiting both kinases and epigenetic targets, which could offer advantages in treating complex diseases like cancer. nih.govmdpi.com The goal is to develop next-generation compounds with superior efficacy, selectivity, and improved pharmacokinetic profiles.
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The diverse biological activities reported for pyrimidine derivatives suggest that this compound and its analogues could have therapeutic potential beyond their initially investigated targets. nih.gov The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. evitachem.comnih.govnih.gov
Oncology: A significant area of exploration is cancer therapy. Pyrimidine derivatives have been developed as inhibitors for a multitude of protein kinases that are often dysregulated in cancer, such as EGFR, Polo-like kinase 1 (PLK1), and Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.govnih.gov Furthermore, epigenetic targets like Bromodomain-containing protein 4 (BRD4), which regulates the expression of oncogenes, have emerged as promising targets for pyrimidine-based inhibitors. nih.govmdpi.com Future studies could screen this compound analogues against a broad panel of cancer-related kinases and epigenetic readers to identify novel anticancer applications.
Neurodegenerative Diseases: Kinases like GSK-3β and Microtubule Affinity-Regulating Kinase 4 (MARK4) are implicated in the pathology of Alzheimer's disease. researchgate.netfrontiersin.org The development of pyrimidine-based inhibitors for these kinases highlights a potential therapeutic avenue for neurodegenerative disorders. researchgate.netfrontiersin.org Analogues of this compound could be specifically designed and evaluated for their ability to modulate these neurological targets.
Infectious Diseases: The pyrimidine core is also present in drugs used to treat infectious diseases. nih.gov There is potential to explore the activity of this compound derivatives against various pathogens, including bacteria, viruses, and parasites. For example, related pyrazolo[3,4-d]pyrimidine scaffolds have been optimized to yield compounds with in vivo efficacy against visceral leishmaniasis. dundee.ac.uknih.gov
The exploration of new applications will involve high-throughput screening of compound libraries against diverse biological targets and in various disease models. This unbiased approach can uncover unexpected activities and open up new therapeutic possibilities for this chemical scaffold.
Application of Advanced Computational Chemistry and In Silico Studies
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents. nih.gov For a scaffold like this compound, these methods can accelerate the discovery of potent and selective analogues while predicting their drug-like properties.
Molecular Docking and Dynamics: Molecular docking studies are used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govnih.gov This allows researchers to understand the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are crucial for biological activity. nih.govmdpi.com For instance, docking studies on pyrimidine derivatives targeting kinases have helped rationalize their structure-activity relationships and guide the design of more potent inhibitors. frontiersin.orgnih.gov Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions. frontiersin.orgmdpi.com
In Silico ADME/Tox Prediction: A significant challenge in drug development is ensuring that a potent compound also possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. In silico tools can predict these properties early in the design phase, helping to prioritize compounds with a higher probability of success. nih.govnih.gov Properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes can be estimated using computational models. nih.govmdpi.comnih.gov This allows chemists to avoid potential liabilities and focus on synthesizing compounds with better pharmacokinetic characteristics.
Table 2: Application of In Silico Tools in the Study of Pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Computational Method | Application | Insights Gained | Reference Compound Class |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity | Identification of key interactions with target residues (e.g., hydrogen bonds with Asn140 in BRD4) | Aminopyrimidine-diones nih.govmdpi.com |
| Molecular Dynamics (MD) Simulation | Assess stability of ligand-protein complex | Confirmation of binding stability and conformational changes | 4-Hydroxyquinazolines (related heterocycles) mdpi.com |
| ADME Prediction | Evaluate drug-likeness and pharmacokinetics | Prediction of properties like GI absorption, BBB penetration, and Lipinski's rule compliance | Pyrazolo[3,4-d]pyrimidines nih.gov, Aminopyrimidines nih.govmdpi.com |
The integration of these computational approaches into the research workflow for this compound will be crucial for the efficient discovery and optimization of new drug candidates.
Development of Sustainable and Efficient Synthetic Methodologies for Industrial Scale-Up
Transitioning a promising compound from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and sustainable synthetic methodologies. For this compound and its derivatives, future research will need to address the challenges of large-scale manufacturing.
Process Optimization and Green Chemistry: Traditional synthetic methods often involve long reaction times, harsh conditions, and the use of hazardous solvents, which can be inefficient and environmentally unfriendly. evitachem.com Modern approaches focus on process optimization and the principles of green chemistry. One such technique is microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. evitachem.com For example, the amination step in the synthesis of related pyrimidines can be accelerated from 12-48 hours to just 15-30 minutes using microwave irradiation. evitachem.com
Further research could explore other green chemistry approaches, such as:
Solvent-free reactions: Conducting reactions in the absence of a solvent can reduce waste and simplify purification. nih.govmdpi.com
Catalysis: Employing highly efficient and recyclable catalysts (e.g., palladium catalysts for coupling reactions) can improve atom economy and reduce the environmental impact. evitachem.com
Flow chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability.
Scalable Synthetic Routes: Developing a route suitable for industrial scale-up involves minimizing the number of synthetic steps, using readily available and cost-effective starting materials, and ensuring each step is high-yielding and reproducible. researchgate.net The synthesis of the core pyrimidine and indole precursors must be optimized for large-scale production. nih.govresearchgate.net This requires a thorough investigation of reaction parameters to maximize yield and purity while minimizing the formation of byproducts. evitachem.com The ideal monomer or precursor for industrial application should be convenient to synthesize, easy to store and transport, and efficient in the subsequent polymerization or coupling steps. researchgate.net By focusing on these principles, robust and economically viable manufacturing processes can be developed for novel therapeutics derived from the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-amino-4-(substituted anilino)pyrimidine derivatives, and how are reaction conditions optimized?
- Methodology :
- Reductive amination : React pyrimidine aldehydes (e.g., 6-formyl derivatives) with substituted anilines in dry methanol under argon, using sodium cyanoborohydride at pH 6. This method yields 57–87% for electron-rich anilines but struggles with sterically hindered amines (e.g., 2,5-dichloroaniline), requiring pre-formed imine intermediates .
- Acid-catalyzed coupling : Reflux 4-amino-6-chloropyrimidine with substituted anilines in ethanol with a catalytic amount of HCl (e.g., 60% yield for 3-iodoaniline derivatives). HCl facilitates nucleophilic substitution and stabilizes the product as a hydrochloride salt .
- Data Table :
| Substituted Aniline | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Iodoaniline | HCl | Ethanol | 60 | |
| 4-Methoxyaniline | None | Methanol | 87 |
Q. Which spectroscopic techniques are critical for confirming the structure of 6-amino-4-(indolylamino)pyrimidine derivatives?
- IR Spectroscopy : Detect characteristic NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1650 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.5–8.5 ppm). NH groups show broad singlets (δ 5.0–6.0 ppm) .
- ¹³C NMR : Pyrimidine carbons resonate at δ 150–170 ppm; indole carbons appear at δ 100–140 ppm .
- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H···Cl interactions in hydrochloride salts) and planar deviations (<0.132 Å) in the pyrimidine ring .
Advanced Research Questions
Q. How can researchers address low yields in reductive amination reactions involving sterically hindered anilines?
- Mechanistic Insight : Steric hindrance inhibits imine formation. Pre-form the imine intermediate using anhydrous conditions and Lewis acids (e.g., TiCl₄) to enhance reactivity .
- Alternative Routes : Use Ullmann coupling or Buchwald-Hartwig amination with palladium catalysts for C–N bond formation, which tolerates bulky substituents .
Q. What strategies validate the biological activity of 6-amino-4-(indolylamino)pyrimidines, such as dihydrofolate reductase (DHFR) inhibition?
- Enzyme Assays : Measure IC₅₀ values using recombinant DHFR in a NADPH-coupled spectrophotometric assay (λ = 340 nm). Competitive inhibitors like 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines show IC₅₀ < 1 µM .
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Asp27 and hydrophobic contacts with Phe31 in DHFR) .
Q. How does protonation at the pyrimidine nitrogen affect the compound’s stability and crystallinity?
- HCl-Mediated Protonation : Protonation at the para-N to the amino group enhances crystallinity by forming N–H···Cl hydrogen bonds, as seen in X-ray structures .
- Stability : Hydrochloride salts exhibit higher thermal stability (decomposition >300°C) compared to free bases .
Q. What are the challenges in scaling up microwave-assisted synthesis for pyrimidine derivatives?
- Reaction Optimization : Microwave conditions (e.g., 150°C, 20 min) reduce reaction time but require precise temperature control to avoid decomposition. Scale-up discrepancies arise from uneven heating in larger reactors .
- Yield Consistency : Pilot studies show a 10–15% yield drop at >10 g scale due to side reactions (e.g., over-oxidation of intermediates) .
Data Contradictions & Troubleshooting
Q. Conflicting reports on the optimal pH for reductive amination: Why do some protocols use pH 6 while others avoid buffered conditions?
- Resolution : pH 6 stabilizes the imine intermediate for electron-poor anilines but may hydrolyze sodium cyanoborohydride. Unbuffered conditions (anhydrous methanol) are preferred for moisture-sensitive substrates .
Q. Discrepancies in reported melting points for hydrochloride salts: How to ensure reproducibility?
- Guidelines :
- Use high-purity solvents (e.g., absolute ethanol) for recrystallization.
- Standardize heating rates (1–2°C/min) during melting point determination to avoid decomposition artifacts .
Methodological Best Practices
Handling and Storage Recommendations for Air-Sensitive Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
